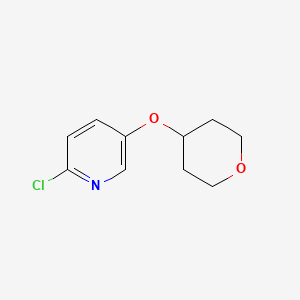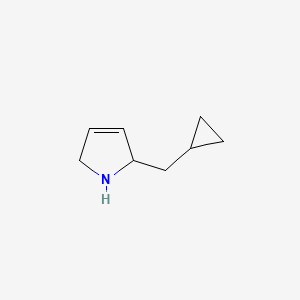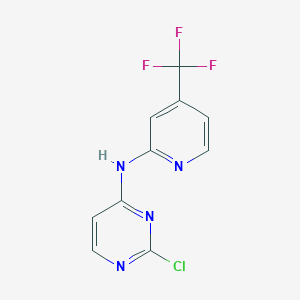
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Descripción general
Descripción
“2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this pyridine ring is a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . The tetrahydropyran ring is attached to the pyridine ring through an oxygen atom, and there is a chlorine atom attached to the pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of two different ring structures. The tetrahydropyran ring exists in its lowest energy C s symmetry chair conformation . The pyridine ring is a planar, aromatic ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring can undergo reactions such as hydrogenation . The pyridine ring can participate in various reactions due to the presence of the nitrogen atom .
Mecanismo De Acción
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is an intermediate in the synthesis of a variety of compounds, and its mechanism of action involves the formation of a five-membered ring structure containing both nitrogen and oxygen atoms. This ring structure facilitates the formation of chemical bonds between the various molecules, which in turn allows for the formation of the desired compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have a variety of effects, including inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the central nervous system. In addition, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in laboratory experiments has several advantages, including its high purity, low cost, and ease of synthesis. However, it is important to note that this compound is toxic and must be handled with care. In addition, this compound is a volatile compound, and therefore must be stored in a cool, dry place.
Direcciones Futuras
The use of 2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in scientific research is expected to continue to grow in the future, as it has been found to have a variety of applications. Possible future directions for this compound include its use in the synthesis of new drugs, the development of new agrochemicals, and the study of enzyme mechanisms. In addition, this compound could be used in the development of new dyes, as well as for the synthesis of heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-chloro-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the study of enzyme mechanisms, and the synthesis of drugs. It is also used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Propiedades
IUPAC Name |
2-chloro-5-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJRSMGDRPQSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)


![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)


![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)
![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)